molecular formula C27H26ClN3O6 B12019014 2-Meo-4-(2-(((4-propoxybenzoyl)amino)AC)carbohydrazonoyl)phenyl 2-chlorobenzoate CAS No. 767339-11-7

2-Meo-4-(2-(((4-propoxybenzoyl)amino)AC)carbohydrazonoyl)phenyl 2-chlorobenzoate

Katalognummer: B12019014
CAS-Nummer: 767339-11-7
Molekulargewicht: 524.0 g/mol
InChI-Schlüssel: KWKHDFKBNRNPFK-OKCVXOCRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Meo-4-(2-(((4-propoxybenzoyl)amino)AC)carbohydrazonoyl)phenyl 2-chlorobenzoate is a complex organic compound with a molecular formula of C27H26ClN3O6. This compound is known for its unique chemical structure, which includes a combination of benzoyl, propoxy, and chlorobenzoate groups. It is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Meo-4-(2-(((4-propoxybenzoyl)amino)AC)carbohydrazonoyl)phenyl 2-chlorobenzoate involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:

    Formation of the Propoxybenzoyl Intermediate: This step involves the reaction of 4-propoxybenzoic acid with thionyl chloride to form 4-propoxybenzoyl chloride. The reaction is typically carried out under reflux conditions with an inert atmosphere.

    Amination: The 4-propoxybenzoyl chloride is then reacted with an appropriate amine to form the corresponding amide.

    Hydrazonation: The amide is further reacted with hydrazine hydrate to form the carbohydrazonoyl intermediate.

    Coupling with 2-Chlorobenzoic Acid: Finally, the carbohydrazonoyl intermediate is coupled with 2-chlorobenzoic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise control of reaction conditions, and purification steps to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-Meo-4-(2-(((4-propoxybenzoyl)amino)AC)carbohydrazonoyl)phenyl 2-chlorobenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzoate group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

2-Meo-4-(2-(((4-propoxybenzoyl)amino)AC)carbohydrazonoyl)phenyl 2-chlorobenzoate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-Meo-4-(2-(((4-propoxybenzoyl)amino)AC)carbohydrazonoyl)phenyl 2-chlorobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Meo-4-(2-(((4-propoxybenzoyl)amino)AC)carbohydrazonoyl)phenyl 4-ethoxybenzoate
  • 2-Meo-4-(2-(((4-propoxybenzoyl)amino)AC)carbohydrazonoyl)phenyl 3-bromobenzoate
  • 2-Meo-4-(2-(((4-propoxybenzoyl)amino)AC)carbohydrazonoyl)phenyl 4-methylbenzoate

Uniqueness

The uniqueness of 2-Meo-4-(2-(((4-propoxybenzoyl)amino)AC)carbohydrazonoyl)phenyl 2-chlorobenzoate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Eigenschaften

CAS-Nummer

767339-11-7

Molekularformel

C27H26ClN3O6

Molekulargewicht

524.0 g/mol

IUPAC-Name

[2-methoxy-4-[(E)-[[2-[(4-propoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 2-chlorobenzoate

InChI

InChI=1S/C27H26ClN3O6/c1-3-14-36-20-11-9-19(10-12-20)26(33)29-17-25(32)31-30-16-18-8-13-23(24(15-18)35-2)37-27(34)21-6-4-5-7-22(21)28/h4-13,15-16H,3,14,17H2,1-2H3,(H,29,33)(H,31,32)/b30-16+

InChI-Schlüssel

KWKHDFKBNRNPFK-OKCVXOCRSA-N

Isomerische SMILES

CCCOC1=CC=C(C=C1)C(=O)NCC(=O)N/N=C/C2=CC(=C(C=C2)OC(=O)C3=CC=CC=C3Cl)OC

Kanonische SMILES

CCCOC1=CC=C(C=C1)C(=O)NCC(=O)NN=CC2=CC(=C(C=C2)OC(=O)C3=CC=CC=C3Cl)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.